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Compound of Interest

Compound Name: Dichloromethylbenzene

Cat. No.: B165763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the six isomers of dichloromethylbenzene. Detailed experimental protocols and tabulated

spectral data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)

are presented to facilitate the identification and characterization of these important chemical

intermediates.

Introduction
Dichloromethylbenzene, also known as dichlorobenzyl chloride, exists as six distinct

structural isomers depending on the substitution pattern of the two chlorine atoms on the

benzene ring. These compounds are versatile building blocks in organic synthesis, finding

applications in the pharmaceutical and agrochemical industries. Unambiguous identification of

the specific isomer is crucial for reaction monitoring, quality control, and the synthesis of target

molecules with the desired substitution pattern. This guide provides a centralized resource of

the key spectroscopic data required for this purpose.

Spectroscopic Data
The following sections present the characteristic spectroscopic data for each of the six

dichloromethylbenzene isomers. The data has been compiled from various spectral
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databases and literature sources.

2,3-Dichloromethylbenzene
Spectroscopic

Data

¹H NMR

(CDCl₃)

¹³C NMR

(CDCl₃)
IR (cm⁻¹)

Mass

Spectrometry

(m/z)

Values

Aromatic H:

multipletCH₂Cl:

singlet

Aromatic C:

multiple

signalsCH₂Cl C:

signal

C-H (aromatic),

C=C (aromatic),

C-Cl, CH₂ wag

Molecular Ion

(M⁺), M+2, M+4

peaks

characteristic of

dichlorinated

compounds,

fragmentation

pattern

Reference [1]

Data not readily

available in

search results

Data not readily

available in

search results

Data not readily

available in

search results

2,4-Dichloromethylbenzene
Spectroscopic

Data

¹H NMR

(CDCl₃, 60

MHz)

¹³C NMR IR (Neat)

Mass

Spectrometry

(GC-MS)

Values

Aromatic H:

multipletCH₂Cl:

singlet

Aromatic C:

135.2, 133.0,

130.1, 129.5,

127.2 ppmCH₂Cl

C: 44.9 ppm

Characteristic

peaks for

aromatic C-H,

C=C, and C-Cl

bonds.

194 (M⁺), 161,

159, 123[2]

Reference [2] [2][3] [4][5] [2][6][7]

2,5-Dichloromethylbenzene
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Spectroscopic

Data
¹H NMR ¹³C NMR

IR (Vapor

Phase)

Mass

Spectrometry

(GC-MS)

Values

Aromatic H:

multipletCH₂Cl:

singlet

Data not readily

available in

search results

Characteristic

peaks for

aromatic C-H,

C=C, and C-Cl

bonds.

194 (M⁺), 161,

159, 123[8]

Reference [9] [10] [8] [8]

2,6-Dichloromethylbenzene
Spectroscopic

Data

¹H NMR

(CDCl₃, 400

MHz)

¹³C NMR IR (Melt)
Mass

Spectrometry

Values

Aromatic H:

multipletCH₂Cl:

singlet

Aromatic C:

136.2, 131.0,

128.8 ppmCH₂Cl

C: 42.0 ppm

Characteristic

peaks for

aromatic C-H,

C=C, and C-Cl

bonds.

Data not readily

available in

search results

Reference [11][12][13] [12][14][15] [16] [12]

3,4-Dichloromethylbenzene
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Spectroscopic

Data

¹H NMR

(CDCl₃, 300

MHz)

¹³C NMR IR
Mass

Spectrometry

Values

Aromatic H:

multipletCH₂Cl:

singlet

Aromatic C:

138.2, 132.8,

130.7, 130.5,

128.0 ppmCH₂Cl

C: 45.1 ppm

Data not readily

available in

search results

Data not readily

available in

search results

Reference [17] [17]

Data not readily

available in

search results

[17]

3,5-Dichloromethylbenzene
Spectroscopic

Data
¹H NMR ¹³C NMR IR (Film)

Mass

Spectrometry

Values

Aromatic H:

multipletCH₂Cl:

singlet

Data not readily

available in

search results

Characteristic

peaks for

aromatic C-H,

C=C, and C-Cl

bonds.

Data not readily

available in

search results

Reference

Data not readily

available in

search results

Data not readily

available in

search results

[18] [18]

Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data

presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation
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A sample of the dichloromethylbenzene isomer (typically 1-10 mg for ¹H NMR and 5-50 mg

for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, most commonly

chloroform-d (CDCl₃).[17][19] The solution is then transferred to a 5 mm NMR tube.

3.1.2. ¹H NMR Spectroscopy

Instrumentation: A 300 MHz or 400 MHz NMR spectrometer is typically used.

Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment.

Number of Scans: 8-16 scans are generally sufficient.

Relaxation Delay: A delay of 1-5 seconds between pulses is used to allow for full

relaxation of the protons.

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier

transformation, phase correction, and baseline correction to obtain the final spectrum.

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3.1.3. ¹³C NMR Spectroscopy

Instrumentation: A 75 MHz or 100 MHz NMR spectrometer is commonly employed.

Acquisition Parameters:

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by

removing ¹H-¹³C coupling.

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of

scans (e.g., 64-1024) is required to achieve an adequate signal-to-noise ratio.[2]

Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.

Data Processing: Similar to ¹H NMR, the FID is processed using Fourier transformation,

phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak

(e.g., CDCl₃ at 77.16 ppm).
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Infrared (IR) Spectroscopy
3.2.1. Sample Preparation

For liquid samples of dichloromethylbenzene, a neat spectrum can be obtained by placing a

drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1][14]

3.2.2. Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Procedure: A background spectrum of the clean salt plates is first recorded. The sample is

then placed in the instrument, and the spectrum is acquired. The instrument measures the

absorption of infrared radiation as a function of wavenumber (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
3.3.1. Sample Introduction and Ionization

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) is commonly used for

the analysis of these volatile compounds.

Sample Introduction: A dilute solution of the sample is injected into the GC, where it is

vaporized and separated on a capillary column before entering the mass spectrometer.

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically employed.

3.3.2. Mass Analysis

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the

ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the

molecular ion and various fragment ions. The characteristic isotopic pattern of chlorine (³⁵Cl

and ³⁷Cl) results in distinctive M+2 and M+4 peaks for dichlorinated compounds.[20]

Experimental Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

dichloromethylbenzene isomer.

Sample Preparation

Spectroscopic Analysis Data Processing & Interpretation

Dichloromethylbenzene
Isomer Sample

Dissolution in
Deuterated Solvent

(for NMR)

Preparation of
Neat Liquid Film

(for IR)

Dilution in
Volatile Solvent

(for GC-MS)

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy

Mass Spectrometry
(GC-MS)

Process FID
(FT, Phasing, Baseline)

Process Interferogram
(FT, Background Subtraction)

Analyze Mass Spectrum
(Identify M⁺, Fragments)

Structural Elucidation &
Isomer Identification

Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of dichloromethylbenzene
isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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